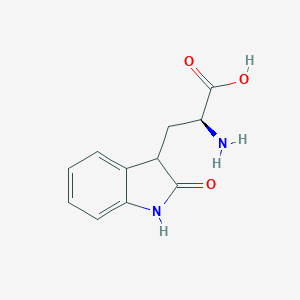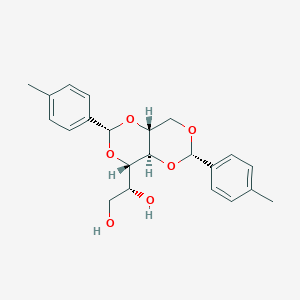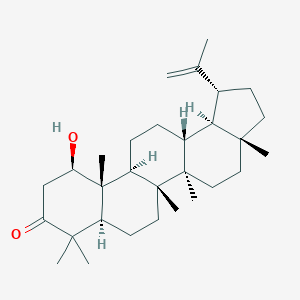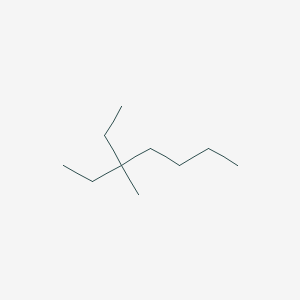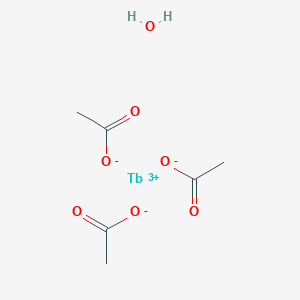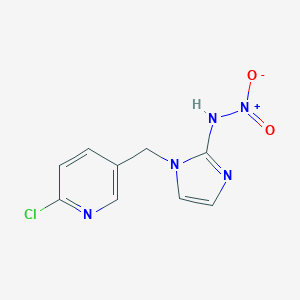
Imidacloprid-olefin
Übersicht
Beschreibung
Imidacloprid-olefin is a major insect metabolite of the widely used neonicotinoid insecticide imidacloprid . It is a chemical substance that belongs to a new class of pyrethroid insecticides . It is a metabolite of the insecticide, imidacloprid .
Molecular Structure Analysis
The structure of olefin–imidacloprid relates to the gas-phase fragmentation of its protonated form . Olefin 2 was found to be in a tautomeric form where the proton is on the N (1) position of the imidazole ring and forms a hydrogen bond to one of the oxygen atoms of the coplanar nitroamine group .Chemical Reactions Analysis
Under conditions of low-energy collision-induced dissociation (CID) in a linear ion trap, 2H+, formed via electrospray ionization (ESI), fragments via a major loss of water, together with minor competing losses of HNO 2 and .Physical And Chemical Properties Analysis
This compound is stable chemically and appears as a colorless to yellow liquid . It has relatively high solubility .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Persistence
Stream Water Quality : A study in the Great Smoky Mountains National Park showed that soil treatments with imidacloprid for pest management resulted in its presence in stream waters. Interestingly, the metabolites 5-hydroxy and olefin were not detected in streams, indicating their potential stability or rapid degradation in these environments (Benton et al., 2016).
Soil and Water Contamination : Imidacloprid and its degradates, including olefin, were detected in source water, treated water, and tap water in Wuhan, China, highlighting its widespread presence and potential environmental and health impacts (Wan et al., 2020).
Metabolism in Organisms
Insect Metabolism : Imidacloprid is extensively metabolized in insects like termites, with olefin-imidacloprid being identified as a major metabolite. This highlights its role in the detoxification process within these insects (Tomalski et al., 2010).
Toxicity in Bees : A study on Apis mellifera (honey bees) showed discrepancies in acute and chronic toxicity induced by imidacloprid and its metabolites, including olefin. The olefin metabolite exhibited significant toxicity, implying its role in bee mortality (Suchail et al., 2001).
Human Exposure
- Human Urine Analysis : Research in Wuhan, China, found imidacloprid metabolites, including imidacloprid-olefin, in human urine. This finding is significant for understanding human exposure to neonicotinoid insecticides (Wang et al., 2020).
Microbial Interactions
Microbial Hydroxylation : Studies on microbial transformation of imidacloprid revealed the production of olefin imidacloprid, which showed higher insecticidal efficacy than the parent compound. This indicates the potential for biodegradation and enhanced insecticidal activity (Dai et al., 2005).
Metabolite Activity in Plants : Research demonstrated that the olefin metabolite of imidacloprid is active against cotton whitefly, suggesting its significance in pest management and the systemic properties of imidacloprid in plants (Nauen et al., 1999).
Wirkmechanismus
Imidacloprid, the parent compound of Imidacloprid-olefin, is a neonicotinoid, which is a class of neuro-active insecticides modeled after nicotine . It acts on the nicotinic acetylcholine receptors in the postsynaptic membrane of the insect nervous system and its surrounding nerves so that the insects can maintain continuous excitement, paralysis and then die .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-[(6-chloropyridin-3-yl)methyl]imidazol-2-yl]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLCDJYHUVCRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037562 | |
| Record name | Imidacloprid-olefin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115086-54-9 | |
| Record name | Imidacloprid-olefin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115086-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidacloprid-olefin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




